molecular formula C12H15NO3S B6644253 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone

2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone

Cat. No. B6644253
M. Wt: 253.32 g/mol
InChI Key: MKOYRMRIIYRYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone, also known as HSMKE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HSMKE is a small molecule with a molecular weight of 309.4 g/mol and a chemical formula of C14H17NO3S.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis. In inflammation, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorders, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of inflammation, and the improvement of cognitive function. 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has also been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone in lab experiments is its small molecular size, which allows for easy penetration of cell membranes. 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone is also relatively stable and can be synthesized in large quantities. However, one limitation of using 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone in lab experiments is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.

Future Directions

There are several future directions for the study of 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its therapeutic potential in other diseases. Additionally, the development of 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone analogs with improved efficacy and reduced toxicity could lead to the development of novel therapeutics.

Synthesis Methods

2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone can be synthesized using a multi-step process that involves the reaction of 3-hydroxythiophenol with morpholine in the presence of a base, followed by the reaction of the resulting product with ethyl chloroacetate. The final step involves the hydrolysis of the ethyl ester to yield 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone. The purity of the synthesized compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In neurological disorder research, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

2-(3-hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c14-10-2-1-3-11(8-10)17-9-12(15)13-4-6-16-7-5-13/h1-3,8,14H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOYRMRIIYRYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=CC=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.